Home > Products > Screening Compounds P73048 > 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 - 1246820-89-2

2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8

Catalog Number: EVT-1463993
CAS Number: 1246820-89-2
Molecular Formula: C14H19N5O2
Molecular Weight: 297.388
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Labeled metabolite of Prazosin.

2-Chloro-4-amino-6,7-dimethoxyquinazoline (CADQ)

  • Compound Description: CADQ is a key intermediate in the synthesis of various quinazoline drugs, including terazosin []. Its solubility properties in different solvents have been extensively studied [, , ].
  • Relevance: CADQ shares the core quinazoline structure with 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8, differing only in the substituent at the 2-position. The replacement of the chlorine atom in CADQ with a piperazine ring is a common structural modification in the development of quinazoline-based drugs like prazosin [, ].

Prazosin

  • Compound Description: Prazosin (2-[4-(2-furoyl)-piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline hydrochloride) is a well-known antihypertensive drug that acts as a selective α1-adrenoceptor antagonist [, , , , , , , , , ]. It has a long history of safe use and is being investigated for other therapeutic applications [].
  • Relevance: Prazosin shares the 4-amino-6,7-dimethoxyquinazoline core and the 2-piperazinyl substituent with 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8. The primary structural difference lies in the substituent attached to the piperazine ring, with prazosin featuring a 2-furoyl group. This substitution significantly influences the pharmacological properties, particularly its interaction with α1-adrenoceptors [, , ].

Doxazosin

  • Compound Description: Doxazosin (1-[4-amino-6,7-dimethoxy-2-quinazolinyl]-4-(1,4-benzodioxan-2-ylcarbonyl) piperazine) is another α1-adrenoceptor antagonist used as an antihypertensive agent []. It exhibits high binding affinity for α1-adrenoceptors and demonstrates potent antihypertensive effects [].
  • Relevance: Doxazosin, like prazosin and the target compound, belongs to the 2,4-diamino-6,7-dimethoxyquinazoline class of compounds []. It shares the core structure and the 2-piperazinyl substituent, with a 1,4-benzodioxan-2-ylcarbonyl group attached to the piperazine, distinguishing it from 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 and influencing its receptor binding characteristics [].

Alfuzosin

  • Compound Description: Alfuzosin (N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino] propyl]tetrahydro-2-furancarboxamide hydrochloride) is a quinazoline derivative known for its antihypertensive activity []. It acts as a selective α1-adrenoceptor antagonist, primarily targeting peripheral α1-postjunctional adrenoceptors [].

4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives

  • Compound Description: This series of compounds represents a group of potent and selective inhibitors of platelet-derived growth factor receptor (PDGFR) phosphorylation [, ]. These compounds exhibit various biological effects, including the suppression of neointima formation [, ].
  • Relevance: These derivatives share the 4-amino-6,7-dimethoxyquinazoline core and the 2-piperazinyl substituent with 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8. The key structural difference lies in the N-substituted (thio)carbamoyl group attached to the piperazine ring. This substitution significantly influences their activity and selectivity toward PDGFR, setting them apart from the primarily α1-adrenoceptor-targeting compounds in this list [, ].

3-[4-(2-Furoyl)-1-piperazinyl]-6,7-dimethoxy-1-methyl-1H-1,2,4-benzothiadiazine 1-oxide hydrochloride

  • Compound Description: This compound is a benzothiadiazine derivative that has shown blood pressure-lowering effects in animal models []. Notably, it exhibits equipotency to prazosin in these studies [].
  • Relevance: While structurally distinct from the quinazoline core of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8, this compound is relevant because it highlights the significance of the 4-(2-furoyl)-1-piperazinyl substituent, also present in prazosin, for blood pressure-lowering activity. This suggests that this specific substituent might play a crucial role in the pharmacological activity of these types of compounds, regardless of the core heterocycle [].

4-Amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives

  • Compound Description: This series of compounds has been investigated for its antihypertensive activity in spontaneously hypertensive rats (SHR) []. Several compounds in this series showed significant blood pressure reduction, with the activity influenced by the substituents on the 4-position of the piperazine ring [].
  • Relevance: These derivatives, like 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8, belong to the 4-amino-2-piperazino-6,7-dimethoxyquinazoline class of compounds. The presence of the cinnamoyl group at the 4-position of the piperazine ring is a key structural feature. This group, with its various substitutions, provides a basis for understanding the structure-activity relationship in these antihypertensive compounds [].

4-Amino-2-(4-carbamoylpiperidino)-6,7-dimethoxyquinazolines

  • Compound Description: This group of compounds was explored for its α1-adrenoceptor antagonist and antihypertensive properties []. They exhibited high binding affinities for α1-adrenoceptors and showed potent antihypertensive activity comparable to prazosin [].
  • Relevance: Although these compounds feature a piperidine ring instead of the piperazine ring found in 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8, they provide valuable insights into structural variations within the broader class of 2,4-diamino-6,7-dimethoxyquinazolines. The carbamoyl substituent on the piperidine ring introduces a different chemical moiety while maintaining the overall size and spatial orientation of the substituent, contributing to the understanding of structure-activity relationships in this class of compounds [].
Overview

2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 is a derivative of 2-piperazinyl-4-amino-6,7-dimethoxyquinazoline, which is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This compound is structurally characterized by the presence of a piperazine ring and two methoxy groups on a quinazoline backbone, making it relevant in the study of alpha-adrenergic receptor antagonists.

Source

The compound can be synthesized through various chemical methods, often involving modifications of related quinazoline derivatives. It has been identified as an impurity in the synthesis of other pharmaceuticals, such as terazosin and prazosin, which are used primarily for treating hypertension and benign prostatic hyperplasia.

Classification

2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 falls under the classification of heterocyclic compounds, specifically quinazolines. It is also categorized as an impurity or metabolite in pharmaceutical contexts.

Synthesis Analysis

Methods

The synthesis of 2-piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 typically involves several key steps:

  1. Nitration: The starting material, o-dimethoxybenzene, undergoes nitration to form 3,4-dimethoxy nitrobenzene.
  2. Reduction: The nitro group is reduced to an amine using hydrogenation techniques.
  3. Carbamidation: The resulting aniline reacts with triphosgene and cyanamide to yield a phenyl cyano carbamide intermediate.
  4. Cyclization: This intermediate is cyclized using phosphorus pentachloride and phosphorus oxychloride to form the quinazoline structure.
  5. Refinement: The final product is purified through crystallization techniques involving solvents like methanol and triethylamine.

Technical Details

The reaction conditions are crucial for achieving high yields and purity. For example, nitration reactions are typically conducted at temperatures between -10°C and 30°C with specific molar ratios of reagents to ensure optimal conversion rates .

Molecular Structure Analysis

Structure

The molecular formula for 2-piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 is C14H19N5O2. The compound features a piperazine ring attached to a quinazoline core with two methoxy substituents at the 6 and 7 positions.

Data

  • Molecular Weight: 289.33 g/mol
  • IUPAC Name: 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
  • SMILES Notation: COC1=C(OC)C=C2C(=N)NC(=NC2=C1)N1CCNCC1
  • InChI Key: APKHJGDGWQDBGM-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical of quinazolines and piperazines. Notably, it can undergo:

  1. Alkylation: Interactions with alkylating agents can modify the piperazine nitrogen.
  2. Substitution Reactions: The amino group can engage in electrophilic substitution reactions under appropriate conditions.
  3. Hydrogenation: Further reduction processes can modify the nitrogen functionalities in the piperazine ring.

Technical Details

The synthesis pathways often involve controlling reaction conditions such as temperature and solvent choice to optimize yields and minimize by-products .

Mechanism of Action

Process

The mechanism of action for compounds like 2-piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 primarily involves interaction with alpha-adrenergic receptors. Upon binding to these receptors, the compound may exhibit antagonistic properties that lead to vasodilation and reduced blood pressure.

Data

Studies have shown that derivatives of this compound can selectively bind to alpha1-adrenoceptors, influencing their pharmacological profile significantly . The binding affinity is often evaluated using quantitative structure–activity relationship models that correlate molecular structure with biological activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Water solubility is approximately 0.334 mg/mL.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for related compounds.

Chemical Properties

  • pKa: Approximately 8.72 indicating its basic nature.
  • LogP: Indicates moderate lipophilicity (around 1.66).
  • Hydrogen Bond Donor/Acceptor Count: Two hydrogen bond donors and seven acceptors suggest potential interactions in biological systems .
Applications

Scientific Uses

2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 has several applications in scientific research:

  1. Pharmacological Research: It serves as a model compound for studying alpha-adrenoceptor antagonists.
  2. Drug Development: Used in the synthesis of related pharmaceuticals such as terazosin and prazosin.
  3. Analytical Chemistry: Employed as a reference standard in chromatographic analyses due to its defined structure and properties .

This compound's unique structural characteristics make it valuable for further exploration in medicinal chemistry and pharmacology, particularly in developing new therapeutic agents targeting adrenergic receptors.

Properties

CAS Number

1246820-89-2

Product Name

2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8

IUPAC Name

6,7-dimethoxy-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinazolin-4-amine

Molecular Formula

C14H19N5O2

Molecular Weight

297.388

InChI

InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)/i3D2,4D2,5D2,6D2

InChI Key

APKHJGDGWQDBGM-SQUIKQQTSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC

Synonyms

6,7-Dimethoxy-2-(1-piperazinyl)-4-quinazolinamine-d8; 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline-d8; 4-Amino-2-(1-piperazinyl)-6,7-dimethoxyquinazoline-d8; 4-Amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline-d8;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.